An In-depth Technical Guide to the Structural Properties and Analysis of 2-Coumaranone
An In-depth Technical Guide to the Structural Properties and Analysis of 2-Coumaranone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, analysis, and relevant biological activities of 2-coumaranone (B42568) (also known as 2(3H)-benzofuranone). This bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a γ-butyrolactone ring, serves as a foundational structure for various natural products and pharmacologically active agents.[1] Its utility as a starting material in the synthesis of fluorescent dyes, antiarrhythmic drugs like dronedarone, and the fungicide azoxystrobin (B1666510) underscores its importance in medicinal and materials chemistry.[1]
Core Structural and Physical Properties
2-Coumaranone is a white to pale yellow crystalline solid with a faint aromatic odor.[2] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and chloroform.[2]
| Property | Value | Reference |
| Chemical Formula | C₈H₆O₂ | [1][3] |
| Molecular Weight | 134.13 g/mol | [4] |
| Melting Point | 49-51 °C | [1] |
| Boiling Point | 248-250 °C | |
| Appearance | White to pale yellow crystalline solid | [2] |
| Solubility | Slightly soluble in water; soluble in hot water, diethyl ether, and acetonitrile. | [1][2] |
| CAS Number | 553-86-6 | [1][3] |
Spectroscopic Analysis
The structural elucidation of 2-coumaranone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of 2-coumaranone typically exhibits signals corresponding to the aromatic protons and the methylene (B1212753) protons of the lactone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.30 - 7.09 | Multiplet | Aromatic protons (4H) |
| ~3.73 | Singlet | Methylene protons (-CH₂-) (2H) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | Carbonyl carbon (C=O) |
| ~153 | Quaternary aromatic carbon (-C-O-) |
| ~129, 125, 122, 112 | Aromatic carbons (-CH=) |
| ~36 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of 2-coumaranone is characterized by strong absorption bands indicative of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O stretching (lactone) |
| ~1610, 1480 | Medium | C=C stretching (aromatic ring) |
| ~1290 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-coumaranone reveals a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 134 | High | Molecular ion [M]⁺ |
| 106 | Moderate | [M - CO]⁺ |
| 78 | Moderate | [C₆H₆]⁺ (loss of CO and CO) |
| 77 | High | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
Synthesis of 2-Coumaranone
One common laboratory-scale synthesis involves the intramolecular cyclization of (2-hydroxyphenyl)acetic acid.
Materials:
-
(2-hydroxyphenyl)acetic acid
-
Concentrated Sulfuric Acid
-
Sodium bisulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (2-hydroxyphenyl)acetic acid and toluene.
-
Heat the mixture to reflux.
-
Add a catalytic amount of concentrated sulfuric acid to the refluxing mixture.
-
Continue refluxing for several hours, monitoring the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with sodium bisulfite solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure to yield the crude 2-coumaranone.
-
The product can be further purified by recrystallization or distillation.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of 2-coumaranone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Parameters: For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount of 2-coumaranone with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Biological Activity and Signaling Pathways
2-Coumaranone and its derivatives are particularly noted for their chemiluminescent properties. The mechanism of light emission is a key area of study with applications in bioanalytical assays.
Chemiluminescence Pathway of 2-Coumaranone
The chemiluminescence of 2-coumaranone is typically initiated by a base in the presence of oxygen. The process involves the formation of a high-energy 1,2-dioxetanone intermediate, which upon decomposition, releases light.
Caption: Chemiluminescence pathway of 2-coumaranone.
Experimental and Analytical Workflow
A typical workflow for the synthesis and characterization of 2-coumaranone involves several key stages, from the initial chemical synthesis to comprehensive structural analysis.
Caption: General workflow for 2-coumaranone analysis.
Conclusion
2-Coumaranone is a versatile heterocyclic compound with significant applications in various fields of chemistry. Its structural features have been well-characterized by a suite of spectroscopic techniques, and its synthesis is achievable through established laboratory protocols. The investigation of its chemiluminescent properties continues to be an active area of research, with potential for the development of novel bioanalytical tools. This guide provides a foundational understanding of the core structural properties and analytical methodologies for professionals working with this important chemical entity.
